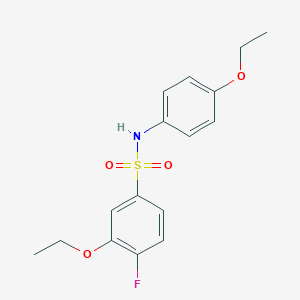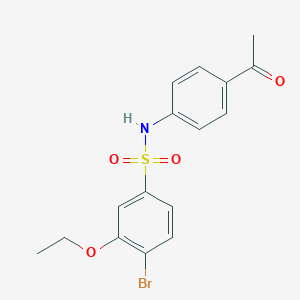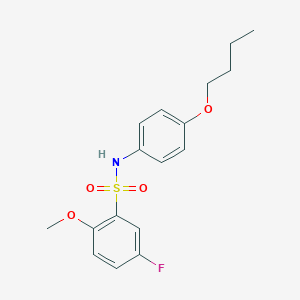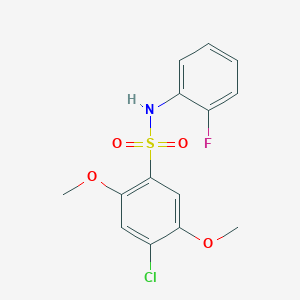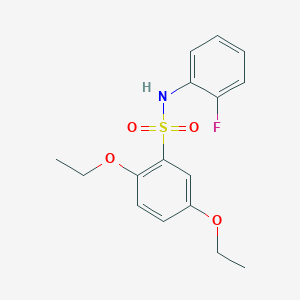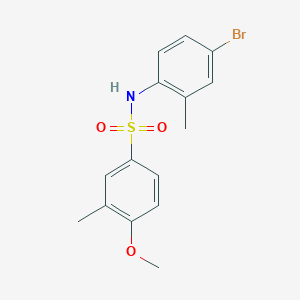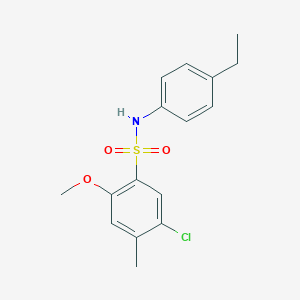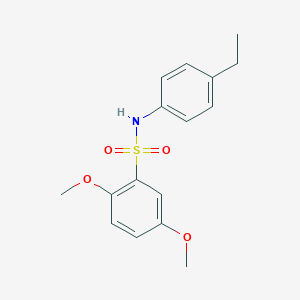
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as EDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDMS is a sulfonamide derivative and belongs to the class of phenylalkylamines. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. In
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to reduce fever in animal models of fever. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new synthetic methods for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide that can improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. Furthermore, more research is needed to investigate the potential use of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 4-ethylphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer. N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H19NO4S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-12-5-7-13(8-6-12)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Clé InChI |
ITEAHPSQJUWGMG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



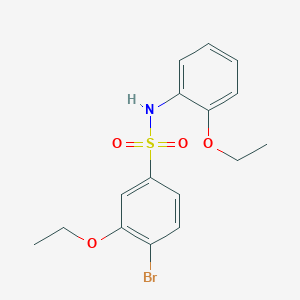
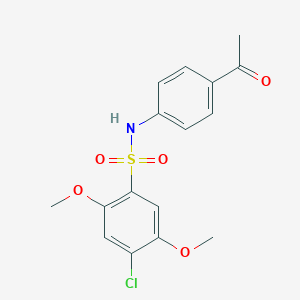
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
